Dihydroxymaleic acid
Overview
Description
Dihydroxymaleic acid is an organic compound with the molecular formula C4H4O6 . It is a derivative of maleic acid, characterized by the presence of two hydroxyl groups (-OH) attached to the double-bonded carbon atoms of maleic acid. This compound is known for its water solubility and its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxymaleic acid can be synthesized through the hydroxylation of maleic acid. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the desired positions on the maleic acid molecule.
Industrial Production Methods: In an industrial setting, this compound is produced through a series of controlled chemical reactions involving maleic acid and specific oxidizing agents. The process is optimized to ensure high yield and purity of the final product, which is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Dihydroxymaleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce this compound to its corresponding alcohols.
Substitution: Various nucleophiles can react with this compound under acidic or basic conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Dihydroxymaleic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It plays a role in metabolic pathways and is studied for its effects on cellular processes.
Medicine: Research has explored its potential as a hypoglycemic agent and its use in antidotes for cyanide poisoning.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which dihydroxymaleic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as a hypoglycemic agent, it may interact with enzymes involved in glucose metabolism, leading to a decrease in blood sugar levels. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Fumaric Acid: A dicarboxylic acid with a trans double bond.
Malic Acid: A dicarboxylic acid with a hydroxyl group and a carboxyl group on adjacent carbon atoms.
Maleic Acid: The parent compound of dihydroxymaleic acid, with a double bond and no hydroxyl groups.
Properties
IUPAC Name |
(Z)-2,3-dihydroxybut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCOSCNPHJNQBP-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)O)/O)(\C(=O)O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033972 | |
Record name | Dihydroxymaleic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID301033972 | |
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Molecular Weight |
148.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Dihydroxymaleic acid | |
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CAS No. |
526-84-1 | |
Record name | Dihydroxymaleic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-84-1 | |
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Record name | Dihydroxymaleic acid | |
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Record name | Dihydroxymaleic acid | |
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Record name | Dihydroxymaleic acid | |
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Record name | Dihydroxymaleic acid | |
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Record name | Dihydroxymaleic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DIHYDROXYMALEIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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